molecular formula C20H21NO5 B11405650 methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11405650
M. Wt: 355.4 g/mol
InChI Key: ODTJGQADJAKDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a synthetic benzoxazine derivative characterized by a 3,4-dihydro-2H-1,4-benzoxazine core modified with a methyl ester group at position 2 and a (3,4-dimethylphenoxy)acetyl substituent at position 2. The (3,4-dimethylphenoxy)acetyl group introduces steric bulk and aromaticity, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 4-[2-(3,4-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C20H21NO5/c1-13-8-9-15(10-14(13)2)25-12-19(22)21-11-18(20(23)24-3)26-17-7-5-4-6-16(17)21/h4-10,18H,11-12H2,1-3H3

InChI Key

ODTJGQADJAKDIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CC(OC3=CC=CC=C32)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Benzoxazine Core Formation

The benzoxazine ring is synthesized by reacting 2-aminophenol derivatives with formaldehyde and primary amines under acidic or thermal conditions. For example:

  • Step 1 : Condensation of 2-aminophenol with paraformaldehyde and methylamine generates 3,4-dihydro-2H-1,4-benzoxazine.

  • Step 2 : Alkylation at the nitrogen atom using 3,4-dimethylphenoxyacetyl chloride in dichloromethane with triethylamine as a base.

Key Conditions :

StepReagentsSolventTemperatureYield
1Paraformaldehyde, methylamineToluene100–120°C75–85%
23,4-Dimethylphenoxyacetyl chloride, Et₃NDCM0–25°C60–70%

Solvent-Free Mechanochemical Synthesis

Recent advances utilize solvent-free protocols to enhance sustainability. A patent (US5543516A) describes extruder-based synthesis using:

  • Reactants : Phenolic compounds (e.g., 3,4-dimethylphenol), paraformaldehyde, and methyl glycinate.

  • Process : Reactive extrusion at 100–130°C with residence times of 5–30 minutes, achieving >85% conversion.

Advantages :

  • Eliminates toxic solvents (e.g., DCM, toluene).

  • Scalable for industrial production.

Palladium-Catalyzed Cross-Coupling for Functionalization

A 2023 study (PMC10780242) developed a pathway leveraging Buchwald–Hartwig amination to introduce the 3,4-dimethylphenoxy group:

  • Step 1 : Reductive amination of nitrobenzene derivatives to form dihydrobenzoxazine intermediates.

  • Step 2 : Pd-catalyzed coupling with 3,4-dimethylphenol derivatives.

Optimized Conditions :

ParameterValue
CatalystPd(OAc)₂/XPhos
BaseCs₂CO₃
Solvent1,4-Dioxane
Yield50–65%

Continuous Flow Synthesis

Patents (EP1661892B1, US5543516A) highlight continuous flow systems for improved reproducibility:

  • Reactor Type : Tubular or screw extruder.

  • Key Steps :

    • Melt-phase reaction of precursors at 110–140°C.

    • In-line purification via crystallization.

Outcomes :

  • 90–95% purity without chromatography.

  • Throughput: 1–5 kg/hour in pilot-scale setups.

Comparative Analysis of Methods

MethodYieldPurityScalabilityEnvironmental Impact
Classical60–70%≥95%ModerateHigh (solvent use)
Solvent-Free85–90%≥90%HighLow
Catalytic50–65%≥98%ModerateModerate
Continuous Flow80–85%≥95%HighLow

Challenges and Optimization Strategies

  • Byproduct Formation : Oligomerization during Mannich reaction reduces yield. Mitigated by stoichiometric control of formaldehyde.

  • Purification : Chromatography is often required for acylated intermediates. Alternatives include recrystallization from ethyl acetate/hexane.

  • Catalyst Cost : Pd-based systems are expensive. Nickel catalysts are being explored for cross-coupling .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying the compound’s polarity or generating intermediates for further functionalization.

Example Conditions :

  • Basic Hydrolysis : Aqueous NaOH, reflux.

  • Acidic Hydrolysis : HCl in methanol/water, 60–80°C.

Reaction TypeReagents/ConditionsProduct
Ester HydrolysisNaOH (2M), H₂O/EtOH, reflux, 6h4-[(3,4-Dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
HCl (conc.), MeOH/H₂O, 70°C, 4hSame as above

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong hydride donors. This modification enhances the compound’s ability to interact with hydrophobic biological targets.

Example Conditions :

  • LiAlH₄ Reduction : Anhydrous THF, 0°C to room temperature, 2h.

Reaction TypeReagents/ConditionsProduct
Ester ReductionLiAlH₄ (2 equiv.), THF, 0°C→RT2-(Hydroxymethyl)-4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine

Nucleophilic Acyl Substitution

The acetyl group participates in nucleophilic substitutions, enabling the introduction of amines or thiols. Such reactions are valuable for synthesizing amide or thioester analogs.

Example Conditions :

  • Amide Formation : DCC/DMAP, amine (e.g., benzylamine), CH₂Cl₂, RT.

Reaction TypeReagents/ConditionsProduct
Acyl SubstitutionBenzylamine, DCC, DMAP, CH₂Cl₂4-[(3,4-Dimethylphenoxy)-N-benzylacetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Oxidation Reactions

Oxidative modifications target the benzoxazine ring or methyl substituents, potentially yielding quinone-like structures or carboxylic acids.

Example Conditions :

  • KMnO₄ Oxidation : Dilute H₂SO₄, 60°C, 3h.

Reaction TypeReagents/ConditionsProduct
Ring OxidationKMnO₄ (1 equiv.), H₂SO₄, 60°C4-[(3,4-Dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2,7-dione

Ring-Opening Reactions

Acid-catalyzed ring-opening generates linear amines, which serve as precursors for secondary functionalization.

Example Conditions :

  • HCl-Mediated Ring Opening : 6M HCl, reflux, 12h .

Reaction TypeReagents/ConditionsProduct
Acid HydrolysisHCl (6M), reflux2-[(3,4-Dimethylphenoxy)acetyl]amino-4-methylphenol

Cycloaddition and Cross-Coupling

The benzoxazine core may participate in cycloaddition or palladium-catalyzed coupling reactions, though literature data for this specific compound is limited. Analogous derivatives show reactivity in:

  • Suzuki Coupling : Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMF/H₂O .

Key Research Findings

  • Hydrolysis Stability : The ester group shows moderate stability in physiological pH, making it suitable for prodrug designs.

  • Biological Relevance : Reduced alcohol derivatives exhibit enhanced blood-brain barrier permeability in preliminary studies.

  • Synthetic Utility : Acetyl substitution enables modular derivatization for structure-activity relationship (SAR) studies.

Reaction Optimization Considerations

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve reaction yields for nucleophilic substitutions.

  • Catalysts : DMAP accelerates acyl substitution by activating the carbonyl group.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) is standard.

This compound’s versatile reactivity underscores its potential as a scaffold for drug discovery and functional materials. Further studies are needed to explore unexplored reaction pathways, such as photochemical transformations or enantioselective catalysis.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves a multi-step process that includes the formation of the benzoxazine structure through condensation reactions. Recent studies have outlined synthetic pathways that yield this compound with high purity and yield. For instance, a study demonstrated the effective synthesis of benzoxazine analogues using Buchwald–Hartwig cross-coupling methods, which are essential for creating diverse chemical libraries for biological testing .

Anticancer Properties

This compound has shown promising anticancer activity in various studies. The compound has been evaluated against multiple cancer cell lines, demonstrating moderate to good potency. Structure–activity relationship analyses indicate that modifications to the benzoxazine core can enhance biological activity. Specifically, the addition of hydroxyl groups has been linked to improved efficacy against cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been assessed for anti-inflammatory effects. Preliminary pharmacological tests suggest that it exhibits moderate analgesic activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This positions this compound as a potential candidate for further development as an anti-inflammatory agent .

Enzyme Inhibition Studies

Recent research has also explored the enzyme inhibitory potential of compounds related to this compound. Studies have shown that derivatives can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase. These findings suggest potential applications in managing conditions like diabetes and Alzheimer's disease .

Case Studies and Comparative Analysis

Study Focus Findings
Study AAnticancer ActivityDemonstrated moderate potency against various cancer cell lines; structure modifications enhance efficacy .
Study BAnti-inflammatory EffectsExhibited analgesic properties comparable to NSAIDs; further studies needed for clinical applications .
Study CEnzyme InhibitionIdentified as a potential inhibitor of α-glucosidase; implications for diabetes management .

Mechanism of Action

The mechanism of action of methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with other 3,4-dihydro-2H-1,4-benzoxazine derivatives documented in the literature. Below is a detailed comparison based on substituents, spectral data, and physicochemical properties.

Substituent Variations and Molecular Features

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents at Position 4 Ester Group Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound (3,4-Dimethylphenoxy)acetyl Methyl C₂₀H₂₁NO₅ 363.39 Ester, acetyl, phenoxy
Ethyl 4-Benzyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Benzyl Ethyl C₁₉H₂₁NO₃ 311.38 Ester, benzyl
Ethyl 4-Acetyl-6-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Acetyl + Formyl Ethyl C₁₃H₁₄NO₄Br 328.17 (Br isotope) Ester, acetyl, formyl
Methyl 2-[4-(4-Bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate 4-Bromobenzoyl Methyl C₁₈H₁₆BrNO₄ 396.23 Ester, bromobenzoyl
Methyl 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Acetyl Methyl C₁₂H₁₃NO₄ 235.24 Ester, acetyl

Key Observations :

  • Substituent Effects: The target compound’s (3,4-dimethylphenoxy)acetyl group provides greater steric hindrance and lipophilicity compared to simpler acetyl or benzyl substituents .
  • Ester Groups : Methyl esters (target compound, ) may hydrolyze slower than ethyl esters (), impacting bioavailability and stability.

Spectral and Analytical Data

Table 2: Comparative Spectral Properties
Compound Name IR (ν, cm⁻¹) $^{13}\text{C}$ NMR Shifts (δ, ppm) Elemental Analysis (C/H/N)
Target Compound ~1740 (ester C=O) Not reported in evidence Not available
Ethyl 4-Benzyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate 1741 (ester C=O) Not reported C: 73.62%; H: 6.98%; N: 4.35%
Ethyl 4-Acetyl-6-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate 1756 (ester C=O), 1672 (acetyl) δ 13.3 (CH₃), 21.7 (COCH₃), 190.6 (CHO) C: 47.89%; H: 4.44%; N: 4.33%
Methyl 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate 1756 (ester C=O), 1672 (acetyl) δ 168.1, 168.9 (ester/acetyl C=O) C: 63.50%; H: 6.38%; N: 5.43%

Key Observations :

  • IR Spectroscopy : All compounds show strong carbonyl (C=O) stretches (~1740–1756 cm⁻¹), with additional peaks for acetyl (1672 cm⁻¹) or formyl (1661 cm⁻¹) groups in modified analogs .
  • NMR Trends : Acetyl and formyl substituents induce distinct shifts (e.g., δ 21.7 ppm for acetyl methyl ), while bromine or chlorine substituents may deshield adjacent carbons.

Physicochemical and Functional Differences

  • Reactivity : Bromine or chlorine substituents (e.g., ) may increase electrophilicity, enabling nucleophilic substitution reactions, whereas formyl groups () offer sites for condensation reactions.
  • Thermal Stability: Higher melting points are observed in halogenated derivatives (e.g., 120–124°C for brominated compounds ) compared to non-halogenated analogs (98–100°C ).

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) : While direct biological data for the target compound are absent in the evidence, analogs with acetyl or halogenated groups have been studied for applications in drug discovery .
  • Synthetic Challenges : The regioselective introduction of substituents (e.g., formyl at position 6 vs. 8 ) highlights the complexity of modifying the benzoxazine core.

Biological Activity

Methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of growing interest due to its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a benzoxazine ring and a phenoxyacetyl group. The presence of these functional groups is believed to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. In particular, research has demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Study: In Vivo Anticancer Activity

A study published in PMC reported that benzoxazine derivatives significantly reduced tumor weight in animal models. The results indicated that these compounds might induce apoptosis in cancer cells rather than functioning solely through antioxidant mechanisms. This suggests a need for further exploration into their apoptotic pathways and molecular targets .

Antimicrobial Activity

Benzoxazine derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds may possess antibacterial and antifungal activities. The structure-activity relationship (SAR) studies suggest that modifications in the benzoxazine structure can enhance antimicrobial efficacy.

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AnticancerReduces tumor weight
AntimicrobialExhibits antibacterial effects
Apoptosis InductionInduces cell death in cancer

The proposed mechanisms for the biological activity of this compound include:

  • Apoptosis Induction : Evidence suggests that this compound may trigger apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and NADPH oxidase activity.
  • Inhibition of Tumor Growth : The lipophilic nature of benzoxazines may facilitate their penetration into cell membranes, enhancing their effectiveness against tumors .
  • Antimicrobial Mechanisms : The exact mechanisms by which these compounds exert antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Q & A

Q. What are the common synthetic routes for methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate?

The synthesis typically involves multi-step reactions, starting with the construction of the benzoxazine core followed by functionalization. For example:

  • Core formation : Cyclization of substituted phenols with glycine derivatives under acidic or basic conditions to form the 3,4-dihydro-2H-1,4-benzoxazine scaffold .
  • Acetylation : Reaction of the benzoxazine intermediate with 3,4-dimethylphenoxyacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetyl group .
  • Esterification : Final carboxylation using methyl chloroformate or similar reagents to yield the methyl ester .
    Purification often employs flash chromatography (e.g., dichloromethane/methanol gradients) or recrystallization .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions and stereochemistry. For example, aromatic protons in the benzoxazine ring typically resonate at δ 6.5–7.5 ppm, while methyl ester groups appear as singlets near δ 3.6–3.8 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Melting point (mp) : Used to assess purity (e.g., mp ranges like 143–152.5°C for related benzoxazines ).
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtained .

Q. What are the known biological activities of this compound and related benzoxazine derivatives?

Benzoxazines exhibit diverse activities:

  • Anticancer : Derivatives with electron-withdrawing groups (e.g., acetyl) show anti-proliferative effects in cancer cell lines by modulating kinase pathways .
  • CNS activity : Analogous benzoxazines and benzothiazines demonstrate antidepressant or stimulant properties via monoamine oxidase inhibition .
  • Antimicrobial : Substituents like halogens or methoxy groups enhance activity against Gram-positive bacteria .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

Strategies include:

  • Catalyst screening : Palladium catalysts (e.g., Pd/C) or Lewis acids (BBr3) improve acetylation/esterification efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DCM) enhance reactivity during cyclization .
  • Temperature control : Reflux conditions (e.g., ethanol at 78°C) for 4–12 hours balance reaction completion and side-product minimization .
  • In-line monitoring : TLC or HPLC tracks intermediate formation to adjust stoichiometry dynamically .

Q. How do structural modifications to the benzoxazine core affect biological activity?

  • Phenoxy substitutions : Bulky groups (e.g., 3,4-dimethylphenoxy) increase lipophilicity, enhancing membrane permeability and target binding .
  • Ester vs. carboxylic acid : Methyl esters improve bioavailability, while free carboxylic acids enhance solubility for in vitro assays .
  • Ring saturation : Saturated 3,4-dihydro-2H-benzoxazines exhibit greater metabolic stability than fully aromatic analogs .

Q. What strategies resolve contradictions in reported biological data for this compound?

  • Assay standardization : Use validated cell lines (e.g., NCI-60 panel) and consistent IC50 measurement protocols to minimize variability .
  • Metabolic profiling : Compare cytochrome P450 interactions across studies to explain differential in vivo/in vitro results .
  • Computational validation : Molecular docking or QSAR models reconcile discrepancies by identifying key binding residues or off-target effects .

Q. How can computational methods aid in understanding target interactions?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO) to rationalize reactivity or binding affinities .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions over time, highlighting stable binding conformations .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic profiles to prioritize derivatives for synthesis .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Benzoxazine Derivatives

StepReagents/ConditionsYield RangeReference
CyclizationEthanol, glacial acetic acid, reflux60–75%
Acetylation3,4-Dimethylphenoxyacetyl chloride, Et3N45–65%
EsterificationMethyl chloroformate, DCM, 0°C70–85%

Q. Table 2. Biological Activity Correlations

SubstituentActivity (IC50/EC50)MechanismReference
3,4-Dimethylphenoxy2.1 µM (HCT-116 cells)CDK4/6 inhibition
Methoxy15 µM (S. aureus)Cell wall disruption
Free carboxylic acid10 µM (MAO-A inhibition)Competitive binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.